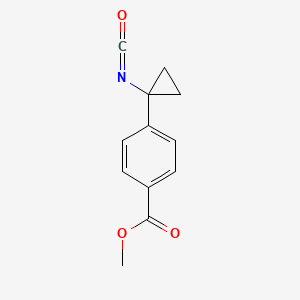
Methyl 4-(1-isocyanatocyclopropyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1-isocyanatocyclopropyl)benzoate is an organic compound that features a benzoic acid core with a 1-isocyanatocyclopropyl group attached to the fourth position and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(1-isocyanatocyclopropyl)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and cyclopropylamine.
Formation of Isocyanate: Cyclopropylamine is treated with phosgene to form cyclopropyl isocyanate.
Esterification: Benzoic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl benzoate.
Coupling Reaction: The methyl benzoate is then reacted with cyclopropyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure high-quality output.
Types of Reactions:
Substitution Reactions: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates and ureas.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products:
Ureas and Carbamates: Formed from nucleophilic substitution and addition reactions.
Carboxylic Acid and Methanol: Formed from hydrolysis of the ester group.
科学研究应用
Methyl 4-(1-isocyanatocyclopropyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of benzoic acid, 4-(1-isocyanatocyclopropyl)-, methyl ester involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other macromolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in enzyme inhibition or protein labeling studies.
相似化合物的比较
Benzoic Acid, 4-Isocyanato-, Methyl Ester: Similar structure but lacks the cyclopropyl group.
Cyclopropyl Isocyanate: Contains the cyclopropyl isocyanate group but lacks the benzoic acid core.
Methyl Benzoate: Contains the benzoic acid core and methyl ester group but lacks the isocyanate functionality.
Uniqueness: Methyl 4-(1-isocyanatocyclopropyl)benzoate is unique due to the presence of both the isocyanate and cyclopropyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
属性
IUPAC Name |
methyl 4-(1-isocyanatocyclopropyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11(15)9-2-4-10(5-3-9)12(6-7-12)13-8-14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHIMCYSVRCTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














